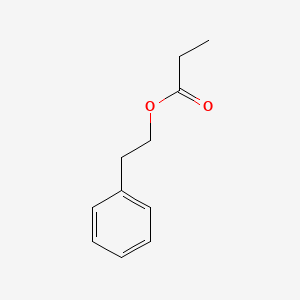

2-Phenylethyl propionate

描述

准备方法

Synthetic Routes and Reaction Conditions: 2-Phenylethyl propionate can be synthesized through the esterification of phenylethyl alcohol with propionic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of advanced catalysts and optimized reaction conditions allows for large-scale production of this compound .

化学反应分析

Types of Reactions: 2-Phenylethyl propionate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into phenylethyl alcohol and propionic acid.

Oxidation: The phenylethyl group can undergo oxidation to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: Phenylethyl alcohol and propionic acid.

Oxidation: Phenylacetic acid or acetophenone.

Reduction: 2-Phenylethanol.

科学研究应用

Agricultural Applications

1.1. Pesticide Use

2-Phenylethyl propionate is recognized for its effectiveness as a pesticide. It is classified as a minimal risk pesticide in the United States, allowing its use without extensive regulatory approval due to its low toxicity profile. The compound has been evaluated for its efficacy against various pests, including insects and ticks.

- Mechanism of Action : It acts by attacking the exoskeleton of insects, leading to their demise upon contact .

- Field Studies : Research has shown that formulations containing this compound can effectively manage pest populations in agricultural settings. For instance, studies indicated that it could be used in combination with essential oils to enhance its insecticidal properties .

Table 1: Efficacy of this compound in Pest Management

| Pest Type | Application Method | Efficacy (%) | Reference |

|---|---|---|---|

| Bed Bugs | Contact Spray | 85 | |

| Ticks | Topical Application | 90 | |

| Mosquitoes | Area Treatment | 80 |

Toxicological Profile

Toxicological studies indicate that this compound has a high oral LD50 value (approximately 4,000 to 4,500 mg/kg in rats), suggesting it is relatively non-toxic to humans and animals at low exposure levels .

- Safety Assessments : The compound has been shown to cause mild irritation but is generally considered safe for use in various applications, including food and cosmetic products .

Fragrance Industry

Due to its pleasant floral aroma, this compound is widely used in the fragrance industry. It serves as a key ingredient in perfumes and scented products.

- Market Demand : The compound's unique scent profile makes it desirable for creating floral fragrances, contributing to its popularity among manufacturers of personal care products.

Case Studies

4.1. Integrated Pest Management (IPM)

A study conducted on the use of this compound within an Integrated Pest Management framework demonstrated its potential as a natural insect attractant and repellent. The study involved testing various concentrations of the compound against common household pests:

- Findings : The results indicated that at lower concentrations (around 3.4%), this compound provided effective repellency against mosquitoes, outperforming several other natural compounds tested .

4.2. Agricultural Field Trials

Field trials assessing the use of this compound in crop protection revealed significant reductions in pest populations without adverse effects on beneficial insects:

作用机制

The mechanism of action of 2-Phenylethyl propionate involves its interaction with biological membranes and enzymes. As an ester, it can penetrate lipid membranes and exert its effects by disrupting cellular processes. Its antifungal activity is believed to result from its ability to interfere with fungal cell membrane integrity, leading to cell lysis . Additionally, its use as an insect attractant or repellent is based on its ability to interact with olfactory receptors in insects .

相似化合物的比较

2-Phenylethyl propionate can be compared to other esters with similar structures and properties:

Phenethyl acetate: Another ester with a pleasant floral aroma, commonly used in perfumes and flavorings.

Benzyl acetate: Known for its sweet, jasmine-like scent, used in the fragrance industry.

Ethyl propionate: A fruity-smelling ester used in flavorings and fragrances.

Uniqueness: this compound stands out due to its specific combination of phenylethyl alcohol and propionic acid, giving it a unique aroma profile and a range of applications in both the fragrance and biopesticide industries .

生物活性

2-Phenylethyl propionate (also known as phenethyl propanoate) is an organic compound classified as an ester, formed from the reaction of phenethyl alcohol and propionic acid. It has a molecular formula of and a molecular weight of approximately 178.23 g/mol. This compound appears as a colorless liquid with a pleasant floral aroma, making it popular in the fragrance and food flavoring industries.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity . A study by Hammoud et al. (2010) demonstrated its efficacy against various plant pathogenic fungi, suggesting potential applications in agricultural pest management. The compound is also included in formulations targeting pests such as bed bugs, where it serves as a minimal risk pesticide due to its low toxicity profile .

Insecticidal and Repellent Effects

This compound has been evaluated for its role in integrated pest management strategies. Its effectiveness as an attractant for certain insect species has been documented, which can enhance the efficacy of pest control methods while minimizing adverse effects on non-target organisms. Furthermore, it is recognized for its potential use in formulations aimed at repelling ticks, contributing to tick-borne disease prevention efforts .

Toxicological Profile

Toxicological studies indicate that this compound has an acute oral toxicity level (LD50) ranging from approximately 4,000 to 4,500 mg/kg in rats, suggesting it is not inherently toxic to humans or animals at low exposure levels . Its safety profile allows for use without extensive regulatory approval in the United States.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C₁₁H₁₄O₂ | Floral aroma; antifungal and insecticidal properties |

| Ethyl Phenylacetate | C₁₁H₁₄O₂ | Pleasant fruity aroma; used in fragrances |

| Benzyl Acetate | C₉H₁₀O₂ | Sweet scent; commonly found in perfumes |

| Methyl Salicylate | C₇H₈O₂ | Minty odor; analgesic properties |

| Phenyl Ethyl Alcohol | C₈H₁₀O | Floral aroma; precursor to various esters |

Unique Aspects of this compound

Unlike many similar compounds that may have more pronounced fruity or minty aromas, this compound is distinguished by its floral scent profile. Its application as a minimal risk pesticide further sets it apart from other esters that may not possess such ecological benefits.

Efficacy Against Plant Pathogens

In a controlled study, Hammoud et al. (2010) assessed the fungicidal efficacy of various plant phenolics and esters, including this compound. The results indicated that this compound significantly inhibited the growth of several pathogenic fungi, demonstrating its potential utility in agricultural applications.

Pesticide Formulations

Research has shown that formulations containing this compound can be effective against common household pests such as bed bugs. Its inclusion in these formulations leverages both its attractant properties and its low toxicity, making it suitable for residential use without extensive regulatory hurdles .

属性

IUPAC Name |

2-phenylethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGZQCSMLUDISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6035156 | |

| Record name | 2-Phenylethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor of flowers or fruit; [HSDB], Solid, Colourless or yellowish slighty oily liquid; very sweet odour reminiscent of red rose with a fruity undertone | |

| Record name | 2-Phenylethyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Phenylethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/923/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

244.00 to 245.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible with alcohols and ether, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-PHENYLETHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenethyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/923/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.02 at 25/25 °C, 1.010-1.021 | |

| Record name | 2-PHENYLETHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenethyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/923/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 2-Phenylethyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

122-70-3 | |

| Record name | Phenylethyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VFI60EUHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYLETHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenylethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 2-Phenylethyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。